molecular formula C16H20N4O2 B4654870 4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE

4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE

Cat. No.: B4654870
M. Wt: 300.36 g/mol
InChI Key: DFURAHJVJGCLET-UHFFFAOYSA-N
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Description

4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving an azide and an alkyne. The phenyl group is introduced via a substitution reaction, and the morpholine moiety is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phenyl derivatives.

Scientific Research Applications

4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, while the morpholine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-PHENYL-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBONYL]MORPHOLINE
  • 4-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)BENZENESULFONAMIDE

Uniqueness

4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

morpholin-4-yl-(1-phenyl-5-propan-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12(2)15-14(16(21)19-8-10-22-11-9-19)17-18-20(15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFURAHJVJGCLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE
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4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE
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4-[1-PHENYL-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE

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